4-Amino-2,5-dimethylphenol

Catalog No.
S662365
CAS No.
3096-71-7
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2,5-dimethylphenol

CAS Number

3096-71-7

Product Name

4-Amino-2,5-dimethylphenol

IUPAC Name

4-amino-2,5-dimethylphenol

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c1-5-4-8(10)6(2)3-7(5)9/h3-4,10H,9H2,1-2H3

InChI Key

JSWVCUXQICMATE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1O)C)N

Canonical SMILES

CC1=CC(=C(C=C1O)C)N

4-Amino-2,5-dimethylphenol is an organic compound with the molecular formula C₈H₁₁NO and a molecular weight of approximately 137.18 g/mol. It features an amino group and two methyl groups attached to a phenolic ring, which contributes to its chemical reactivity and biological activity. The compound is known for its role in various biochemical processes and as an intermediate in the synthesis of dyes and pharmaceuticals .

  • Organic Synthesis

    The presence of an amine group (NH2) and a phenolic hydroxyl (OH) group suggests potential applications in organic synthesis as a bifunctional molecule. The amine group can participate in condensation reactions for the formation of new carbon-carbon bonds, while the phenolic hydroxyl can be involved in various substitution or coupling reactions PubChem, 4-Amino-2,5-dimethylphenol: .

  • Medicinal Chemistry

    The combination of an amine and a phenolic group can be of interest for medicinal chemistry research. Phenolic compounds often exhibit various biological activities, and the amine group can be a target for further functionalization to enhance these properties NCBI Bookshelf, An Introduction to Medicinal Chemistry: . However, further studies are needed to determine if 4-Amino-2,5-dimethylphenol possesses any specific medicinal properties.

  • Material Science

    The presence of functional groups like amines and phenols can be useful in the development of new materials. These groups can influence properties such as adhesion, conductivity, or self-assembly American Chemical Society, Functional Groups in Materials Science. More research is required to understand if 4-Amino-2,5-dimethylphenol has potential applications in material science.

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation: This compound can be oxidized to form quinonoid structures, which are often involved in dye chemistry.
  • Coupling Reactions: It can react with diazonium salts to produce azo compounds, commonly used in dye manufacturing .

This compound exhibits notable biological activities:

  • Enzyme Interaction: 4-Amino-2,5-dimethylphenol interacts with various enzymes, influencing metabolic pathways. It has been identified as an inhibitor of certain cytochrome P450 enzymes, which play critical roles in drug metabolism .
  • Antioxidant Properties: The compound has demonstrated antioxidant activity, potentially protecting cells from oxidative stress .
  • Antimicrobial Effects: Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to confirm these effects .

The synthesis of 4-Amino-2,5-dimethylphenol can be achieved through several methods:

  • Reduction of Nitro Compounds: Starting from 2,5-dimethyl-4-nitrophenol, reduction using catalytic hydrogenation or chemical reductants yields the amino derivative.
  • Amination of Phenols: Direct amination of 2,5-dimethylphenol using ammonia or amines under specific conditions can also produce this compound .
  • Methylation Reactions: Methylation of phenolic compounds followed by amination is another viable synthetic route .

4-Amino-2,5-dimethylphenol finds applications in various fields:

  • Dye Industry: It serves as an intermediate in the production of hair dyes and other colorants due to its ability to form stable colored compounds.
  • Pharmaceuticals: Its biological properties make it a candidate for drug development, particularly in formulations requiring antioxidant or antimicrobial agents .
  • Chemical Research: Used as a reagent in organic synthesis and analytical chemistry for various applications .

Research indicates that 4-Amino-2,5-dimethylphenol interacts with several biological molecules:

  • Proteins and Enzymes: It has been shown to affect the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Cellular Mechanisms: Studies have explored its role in modulating cellular responses to oxidative stress and inflammation .

Several compounds share structural similarities with 4-Amino-2,5-dimethylphenol. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
4-Amino-3,5-dimethylphenolC₈H₁₁NOSimilar structure but different substitution pattern; used mainly in dye applications.
2-Amino-4-methylphenolC₇H₉NOLacks one methyl group compared to 4-Amino-2,5-dimethylphenol; used in pharmaceuticals.
3-Amino-2-methylphenolC₇H₉NODifferent positioning of amino and methyl groups; less common in industrial applications.
3-Amino-4-methylphenolC₇H₉NOSimilar reactivity but different applications; primarily used in organic synthesis.

Uniqueness

4-Amino-2,5-dimethylphenol's unique combination of structural features and biological activities distinguishes it from these similar compounds. Its specific interactions with cytochrome P450 enzymes and potential applications in both dye manufacturing and pharmaceuticals highlight its versatility .

XLogP3

1.6

UNII

RF4R93709T

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (99.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (99.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (99.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3096-71-7

Wikipedia

4-amino-2,5-dimethylphenol

Dates

Modify: 2023-08-15

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